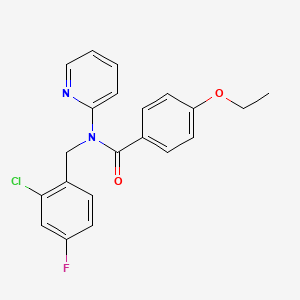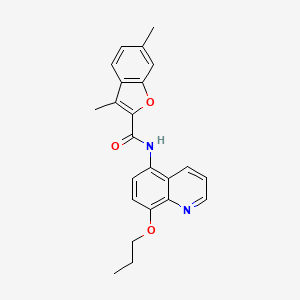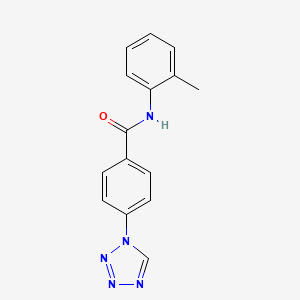
N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core structure with various substituents, including a chloro-fluorobenzyl group, an ethoxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorobenzyl)-4-methoxy-N-(2-pyridinyl)benzamide
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H18ClFN2O2 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-4-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H18ClFN2O2/c1-2-27-18-10-7-15(8-11-18)21(26)25(20-5-3-4-12-24-20)14-16-6-9-17(23)13-19(16)22/h3-13H,2,14H2,1H3 |
InChI Key |
QHCWLKMERCWWFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11306237.png)
![N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11306243.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306263.png)

![6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11306274.png)
![N-(2-methoxybenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306276.png)

![2-[(3,4-dimethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B11306283.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine](/img/structure/B11306292.png)
![Methyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11306293.png)
![2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11306299.png)
![3-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11306308.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11306317.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11306325.png)
